![molecular formula C16H12ClN3O3S B10885721 5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B10885721.png)
5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID is a complex organic compound that features a benzimidazole moiety, which is known for its significant pharmacological activities. Benzimidazole derivatives are widely recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Chemical Reactions Analysis
5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in microbes or cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-2-ylsulfanyl)acetylamino derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole-based thiosemicarbazones: These compounds also display a wide range of biological activities, including anticancer and antimicrobial properties
5-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-CHLOROBENZOIC ACID stands out due to its unique combination of a benzimidazole moiety with a chlorobenzoic acid group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C16H12ClN3O3S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C16H12ClN3O3S/c17-11-6-5-9(7-10(11)15(22)23)18-14(21)8-24-16-19-12-3-1-2-4-13(12)20-16/h1-7H,8H2,(H,18,21)(H,19,20)(H,22,23) |
InChI Key |
UINHDBLBHNWJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


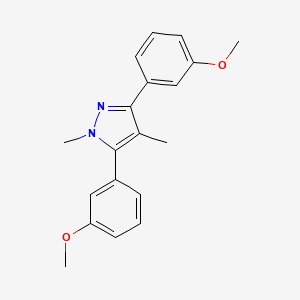
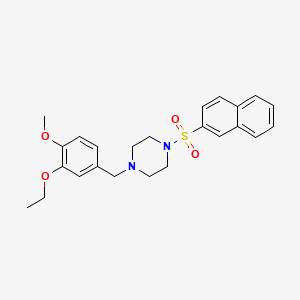
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885651.png)
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)
![4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10885657.png)
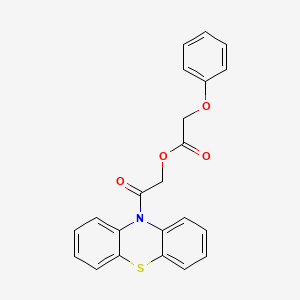
![1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10885664.png)
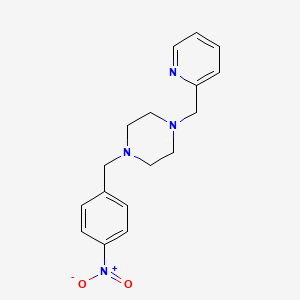

![Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885682.png)
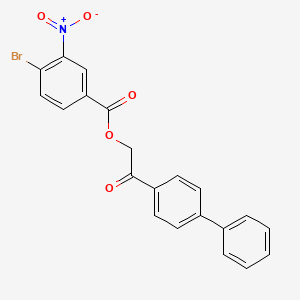
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)
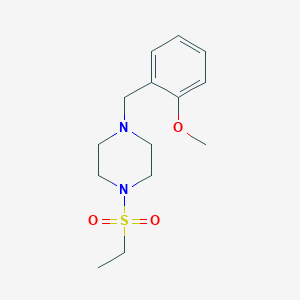
![4-[(4-fluorophenyl)amino]-2H-chromen-2-one](/img/structure/B10885726.png)
